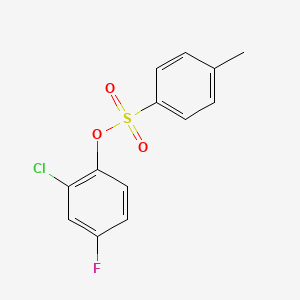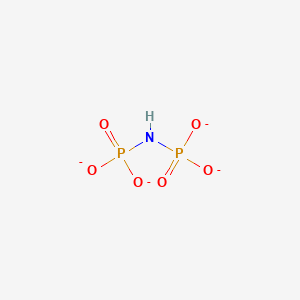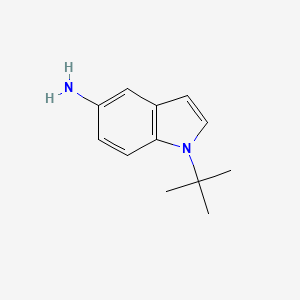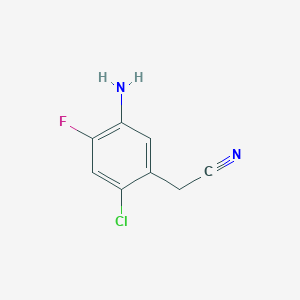
1-(4-Bromobutoxy)-3,5-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobutoxy)-3,5-dimethoxybenzene is an organic compound characterized by the presence of a bromine atom attached to a butyl chain, which is further connected to a phenoxy group substituted with two methoxy groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutoxy)-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenol with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Bromobutoxy)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can undergo reduction reactions to form corresponding phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include phenols and corresponding alcohols.
科学的研究の応用
1-(4-Bromobutoxy)-3,5-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicinal Chemistry: It serves as a precursor in the synthesis of potential pharmaceutical agents.
Material Science: The compound is used in the development of novel polymers and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Bromobutoxy)-3,5-dimethoxybenzene involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy groups can undergo oxidation or reduction, altering the electronic properties of the phenoxy ring and influencing its reactivity.
類似化合物との比較
Similar Compounds
4-(3,5-Dimethoxyphenoxy)butyl chloride: Similar structure but with a chlorine atom instead of bromine.
4-(3,5-Dimethoxyphenoxy)butyl iodide: Similar structure but with an iodine atom instead of bromine.
4-(3,5-Dimethoxyphenoxy)butyl fluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(4-Bromobutoxy)-3,5-dimethoxybenzene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is a better leaving group compared to chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. it is less reactive than iodine, providing a balance that is useful in various synthetic applications.
特性
分子式 |
C12H17BrO3 |
|---|---|
分子量 |
289.16 g/mol |
IUPAC名 |
1-(4-bromobutoxy)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C12H17BrO3/c1-14-10-7-11(15-2)9-12(8-10)16-6-4-3-5-13/h7-9H,3-6H2,1-2H3 |
InChIキー |
VQPQFBNLJMIGBI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)OCCCCBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Bromo-4-[(3-methylbutoxy)methyl]benzene](/img/structure/B8634254.png)











